molecular formula C7H11ClN2 B15263803 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride

Cat. No.: B15263803
M. Wt: 158.63 g/mol
InChI Key: KPUXKKVRSLIRMV-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride is a bicyclic organic compound featuring a nitrile functional group, serving as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. The compound is derived from its parent structure, 2-Azabicyclo[2.2.1]heptane-5-carbonitrile (CAS# 756455-15-9, Molecular Formula: C 7 H 10 N 2 , Molecular Weight: 122.17) . The incorporation of the hydrochloride salt typically enhances the compound's stability and solubility for further synthetic manipulations. This scaffold is of significant interest for the synthesis of conformationally constrained molecules. Bicyclic frameworks like the 2-azabicyclo[2.2.1]heptane structure are frequently employed as rigid analogs of pyrrolidine and other heterocycles to probe structure-activity relationships in drug discovery . The nitrile group is a versatile handle for chemical transformation; it can be readily reduced to an aminomethyl group using reagents like lithium aluminum hydride, providing a pathway to novel amines and bifunctional compounds . This makes this compound a versatile precursor for generating diverse chemical libraries aimed at developing new pharmacological tools. Handling and Safety: For safe handling, refer to the associated Safety Data Sheet (SDS). This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-3-5-1-7-2-6(5)4-9-7;/h5-7,9H,1-2,4H2;1H

InChI Key

KPUXKKVRSLIRMV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes to the 2-Azabicyclo[2.2.1]heptane Core Structure

The construction of the 2-azabicyclo[2.2.1]heptane framework necessitates meticulous control over stereochemistry and regioselectivity. Two primary approaches dominate the literature: cycloaddition-based strategies and ring-closing metathesis .

Cycloaddition-Mediated Bicyclic Ring Formation

The PMC study outlines a Diels-Alder cycloaddition between cyclopenta-1,3-diene (1 ) and ethyl oxoacetate (2 ) in the presence of ammonium chloride, yielding a mixture of four stereoisomeric compounds (3a–d ). Subsequent Boc protection and chromatographic separation afford exo- and endo-isomeric pairs (4a,b and 4c,d ), which serve as precursors for downstream functionalization (Figure 1). Hydrogenation of these intermediates over palladium catalysts reduces double bonds, while saponification converts ester groups to carboxylic acids.

Stereochemical Control via Chiral Auxiliaries

A stereoselective variant employs S- and R-1-phenylethylamine to generate enantiomerically pure exo-2-azabicyclo[2.2.1]heptane-carbonitriles (9a,b ). This method circumvents the need for laborious diastereomer separation by leveraging chiral induction during the cycloaddition step.

Introduction of the 5-Carbonitrile Group

The nitrile functionality at position 5 is introduced via amide dehydration or direct cyanation .

Amide-to-Nitrile Conversion

Intermediate 8a,b (derived from Boc-protected amines 5–8a,b ) undergoes dehydration using phosphorus oxychloride (POCl₃) or Burgess reagent, yielding carbonitriles 9a,b with >90% purity. The reaction proceeds via a two-step mechanism: (1) activation of the amide oxygen by POCl₃, and (2) elimination of water to form the nitrile (Figure 2).

Optimization of Dehydration Conditions

The patent CN101462999A demonstrates that DAST (diethylaminosulfur trifluoride) and Deoxofluor® facilitate fluorination but also notes their utility in nitrile formation under anhydrous dichloromethane at −78°C. However, POCl₃ in dimethylformamide (DMF) at 80°C proves more efficient for nitrile synthesis, achieving yields of 85–92%.

Hydrochloride Salt Formation

The final step involves protonation of the secondary amine with hydrogen chloride (HCl) in ethanol or diethyl ether. For example, treating 12a (free base) with gaseous HCl in anhydrous ether precipitates 2-azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride as a white crystalline solid.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The exo-isomer (9a ) exhibits distinct proton signals in its ¹H NMR spectrum:

  • δ 4.32 ppm (d, J = 7.2 Hz, 1H, bridgehead proton)
  • δ 1.45 ppm (s, 9H, Boc methyl groups).
    The ¹³C NMR spectrum confirms the nitrile carbon at δ 118.7 ppm .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of 9a reveals a molecular ion peak at m/z 288.2 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₉N₃O₂.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagent Yield (%) Purity (%)
Cycloaddition Cyclopenta-1,3-diene POCl₃ 85.6 >95
Chiral Induction S-1-Phenylethylamine Burgess reagent 78.3 98
Patent Route Ethyl oxoacetate DAST 48.9 90

The cycloaddition route offers superior yield and scalability, whereas chiral induction provides enantiomeric excess >99%. The patent method, while lower-yielding, exemplifies adaptability to fluorinated analogs.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex bicyclic structures.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride involves its interaction with molecular targets, such as enzymes and receptors, through its nitrogen-containing ring system. This interaction can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Key Observations:

Ring Size and Substituents :

  • The bicyclo[2.2.1] framework is smaller than bicyclo[2.2.2]octane, leading to distinct steric and electronic properties. For example, 2-azabicyclo[2.2.2]octane HCl has a molecular weight of 163.65, higher than many bicyclo[2.2.1] analogs due to the additional methylene group .
  • Fluorine or hydroxy substituents (e.g., 5-fluoro derivatives) enhance binding affinity in target proteins, as seen in kinase inhibitors .

Functional Group Impact :

  • Carbonitrile groups (as in the target compound) improve metabolic stability compared to carboxylic acids or esters .
  • Boc-protected derivatives (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid) are critical for controlled amine deprotection in multistep syntheses .

Physicochemical Properties

Melting Points and Stability:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (racemic) has a lower melting point (55–59°C) compared to its (-)-enantiomer (92–100°C), highlighting the role of stereochemistry in crystallinity .
  • The hydrochloride salt form (common in many analogs) improves thermal stability and aqueous solubility, as seen in 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2288709-05-5) .

Collision Cross-Section (CCS) Data:

For 2-azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride (a structural isomer), predicted CCS values range from 129.2 Ų ([M+H]+) to 133.7 Ų ([M+Na-2H]-), suggesting moderate polarity and compactness . Comparable data for the target compound are unavailable but inferred to differ due to the distinct bicyclo[2.2.1] geometry.

Q & A

Q. What are the established synthetic routes for 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride?

The synthesis typically involves multi-step processes, including cyclization of precursor molecules under controlled conditions. For example, bicyclic amines are often functionalized via carboxylation or nitrile group introduction, followed by purification using crystallization or chromatography to isolate the hydrochloride salt . Modular approaches using photochemistry or optimized reaction conditions (e.g., strong acids/bases) are also reported for related azabicyclo compounds .

Q. Which spectroscopic and computational methods are critical for structural characterization?

  • NMR and IR spectroscopy : Confirm the bicyclic framework, nitrile group (-CN), and hydrochloride salt formation.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts).
  • Collision Cross-Section (CCS) prediction : Ion mobility spectrometry coupled with computational tools (e.g., MOBCAL) predicts CCS values for structural validation, as shown for analogs like 2-azabicyclo[4.1.0]heptane derivatives .

Q. What are the solubility and stability considerations for this hydrochloride salt?

The hydrochloride form enhances aqueous solubility due to ionic interactions. Stability is influenced by pH and storage conditions (e.g., desiccated, low-temperature environments). Similar bicyclic hydrochlorides show sensitivity to moisture, requiring inert atmospheres during handling .

Q. How is this compound applied in medicinal chemistry research?

Its rigid bicyclic structure and nitrile group make it a valuable scaffold for designing CNS-targeting drugs. Analogous compounds exhibit neuropharmacological activity by modulating receptors or enzymes, as seen in studies on (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Chiral resolution techniques, such as diastereomeric salt formation or chiral stationary phase chromatography, are critical. For example, enantiopure 2-azabicyclo[2.2.1]heptane derivatives are obtained via kinetic resolution or asymmetric catalysis, as demonstrated in the synthesis of (1R,4S)-configured analogs .

Q. What strategies address contradictions in biological activity data across studies?

Variability may arise from differences in assay conditions (e.g., cell lines, concentrations). Standardized protocols and comparative studies with structural analogs (e.g., fluorinated or carboxylated derivatives) help clarify structure-activity relationships. For instance, fluorination at specific positions alters bioavailability and target affinity, as seen in 4-fluoro-2-azabicyclo[2.1.1]hexane derivatives .

Q. How do computational methods predict the reactivity of the carbonitrile group?

Density Functional Theory (DFT) calculations model electronic effects and reaction pathways. For example, nucleophilic attack at the nitrile carbon can be predicted by analyzing LUMO (Lowest Unoccupied Molecular Orbital) localization. Such approaches are validated against experimental data for azabicyclo nitriles .

Q. What challenges exist in correlating predicted and experimental collision cross-sections (CCS)?

Discrepancies arise from conformational flexibility and ion adduct formation. For 2-azabicyclo[4.1.0]heptane-5-carbonitrile, CCS predictions for [M+H]+ (129.2 Ų) may deviate from experimental values due to gas-phase rearrangements. Calibration with reference standards improves accuracy .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
¹H/¹³C NMR Bicyclic proton signals (δ 1.5–3.5 ppm)
IR Nitrile stretch (~2240 cm⁻¹)
MS ([M+H]+) m/z 123.09 (predicted)

Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionsReference
Cyclization Acid catalysis (HCl, 60–80°C)
Purification Crystallization (ethanol/water)
Chiral Purity Chiral HPLC (Daicel CHIRALPAK® columns)

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